Pubchem_71433689
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This information might be available in scientific literature .Molecular Structure Analysis
Molecular structure analysis involves examining the 3D structure of the molecule, its bonds, and functional groups .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. Information about the compound’s reactivity can often be found in its safety data sheet or in scientific literature .Physical And Chemical Properties Analysis
This involves analyzing properties like solubility, melting point, boiling point, etc. These details are often available in the compound’s PubChem entry .Scientific Research Applications
Overview of PubChem
PubChem is a comprehensive public repository for information on chemical substances and their biological activities. Initiated in 2004 as part of the Molecular Libraries Roadmap Initiatives of the US National Institutes of Health (NIH), it has become a crucial chemical information resource for the scientific community. PubChem comprises three interlinked databases: Substance, Compound, and BioAssay. The Substance database contains chemical information from individual contributors, while the Compound database stores unique chemical structures derived from the Substance database. The BioAssay database contains data on the biological activity of chemical substances tested in assay experiments (Kim et al., 2015).
Advancements and Updates in PubChem
Over the years, PubChem has seen significant enhancements. New data content, such as spectral information, scientific articles mentioning chemicals, and data on food and agricultural chemicals, have been added. PubChem has also improved its web interfaces and introduced new services like the PubChem Target View page, Bioactivity dyad pages, and Patent View page. A notable update is the PUG-View, a programmatic access interface, allowing more efficient data utilization for scientific research (Kim et al., 2018).
PubChem in Cheminformatics and Virtual Screening
PubChem plays an increasing role in cheminformatics, virtual screening, and toxicity prediction modeling, vital for computer-aided drug design. The database's large-scale and highly complex data sets offer significant opportunities for scientific research, although they also present challenges due to their volume and complexity. Novel data-mining cheminformatics tools and virtual screening algorithms are being developed to leverage PubChem’s vast resources for drug design (Xie, 2010).
PubChem's Role in Drug Discovery
PubChem supports drug discovery in various aspects like lead identification and optimization, compound-target profiling, and polypharmacology studies. It is a valuable resource for developing secondary databases, informatics tools, and web services. The growing resource of PubChem, with its public availability, aids in exploring pharmacological mechanisms and the genetic basis of diseases, crucial for drug innovation and repurposing (Cheng et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/t14?,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQUITYSDKHLR-MERJSTESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)C=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849529 | |
Record name | N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
881177-99-7 | |
Record name | N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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